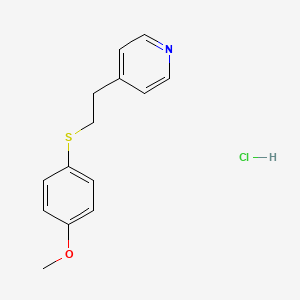
VEGF Inducer, GS4012
Übersicht
Beschreibung
VEGF Inducer, GS4012, is a cell-permeable pyridinyl-thioether compound that acts as a potent inducer of VEGF (Vascular Endothelial Growth Factor) and VEGF-mediated vessel formation . It’s used in biochemical research .
Molecular Structure Analysis
The molecular formula of GS4012 is C14H16ClNOS . The InChI string isInChI=1S/C14H15NOS.ClH/c1-16-13-2-4-14 (5-3-13)17-11-8-12-6-9-15-10-7-12;/h2-7,9-10H,8,11H2,1H3;1H . The canonical SMILES is COC1=CC=C (C=C1)SCCC2=CC=NC=C2.Cl . Physical And Chemical Properties Analysis
GS4012 is a white solid . It’s soluble in DMSO (200 mg/mL), methanol (50 mg/mL), and water . The storage temperature is 2-8°C . The molecular weight is 281.8 g/mol .Wissenschaftliche Forschungsanwendungen
Vasculogenesis in Bone Tissue Engineering
GS4012, as a VEGF inducer, has shown promise in bone tissue engineering. A study constructed a biphasic scaffold loaded with GS4012, which successfully improved bone healing and vascularization in vivo. This scaffold, tested on rat cranial defects, demonstrated the potential of GS4012 in healing critical size bone defects through enhanced vascularization (Pekozer et al., 2021).
Enhancing Angiogenic and Arteriogenic Responses
In angiogenesis research, GS4012's role has been explored for enhancing the expression of arteriogenic genes in microvascular endothelial cells (MVECs). It was found to stimulate arteriogenic gene expression, promoting endothelial cell proliferation and altering gene expression to regulate arteriolar differentiation (Best et al., 2018).
Optical Aptasensors for VEGF Analysis
GS4012 is also significant in the development of optical aptasensor-based sensing platforms for VEGF, an important biomarker in various diseases. These sensors include a FRET-based sensor and a chemiluminescence aptasensor, demonstrating GS4012's utility in precise, sensitive detection of VEGF in human samples (Freeman et al., 2012).
Cancer Therapy and Angiogenesis
In cancer therapy, understanding the role of VEGF and PDGF, to which GS4012 is related, is crucial for developing antiangiogenic strategies. GS4012’s influence on VEGF expression can provide insights into pathological angiogenesis in malignancies, offering potential therapeutic avenues (Appelmann et al., 2010).
VEGF-Induced Vascular Permeability Studies
GS4012’s effect on VEGF-induced vascular permeability has been evaluated in the context of diabetic macular edema and other vision-threatening conditions. This research helps in understanding the molecular signaling events and the potential therapeutic applications against retinal hyperpermeability (Suarez et al., 2014).
Wirkmechanismus
Target of Action
The primary target of the compound GS4012, also known as the VEGF Inducer, is Vascular Endothelial Growth Factor (VEGF) . VEGF is a potent growth factor that plays a crucial role in angiogenesis, the formation of blood vessels from pre-existing vasculature .
Mode of Action
GS4012 is a cell-permeable pyridinyl-thioether compound . It acts as a potent inducer of VEGF and VEGF-mediated vessel formation . The compound’s interaction with its target leads to the upregulation of VEGF .
Biochemical Pathways
The upregulation of VEGF by GS4012 affects the VEGF signaling pathway . This pathway plays a key role in angiogenesis, promoting the formation of new blood vessels . The downstream effects of this pathway activation include increased blood vessel formation and improved blood flow .
Pharmacokinetics
The compound is known to be soluble in dmso, methanol, and water , which suggests it could have good bioavailability.
Result of Action
The action of GS4012 leads to several molecular and cellular effects. It induces the upregulation of VEGF, leading to increased blood vessel formation . Specifically, GS4012 has been shown to suppress the gridlock/coarctation phenotype in Zebrafish and stimulate tubule network formation in HUVECs (Human Umbilical Vein Endothelial Cells) .
Eigenschaften
IUPAC Name |
4-[2-(4-methoxyphenyl)sulfanylethyl]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS.ClH/c1-16-13-2-4-14(5-3-13)17-11-8-12-6-9-15-10-7-12;/h2-7,9-10H,8,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZALCLQLHDAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC2=CC=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301044321 | |
| Record name | 4-[2-[(4-Methoxyphenyl)thio]ethyl]pyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301044321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
328073-92-3 | |
| Record name | 4-[2-[(4-Methoxyphenyl)thio]ethyl]pyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301044321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of GS4012?
A: GS4012 acts as a vascular endothelial growth factor (VEGF) inducer. While the exact mechanism of induction remains to be fully elucidated, studies suggest that GS4012 may stimulate the VEGF signaling pathway, leading to increased expression of VEGF and its receptor VEGFR2. [, ] This, in turn, promotes angiogenesis, the formation of new blood vessels from pre-existing ones.
Q2: How has GS4012 been utilized in studying retinopathy of prematurity (ROP)?
A: Researchers have successfully employed GS4012 to develop a zebrafish model of ROP. [, ] In these studies, zebrafish embryos treated with a hypoxia-inducing agent followed by GS4012 displayed significantly increased retinal vascular branching and sprouting, mimicking the neovascularization observed in ROP. This model provides a valuable tool for investigating the mechanisms underlying ROP and for screening potential therapeutic interventions.
Q3: Can GS4012 be used to study aortic development?
A: Research using zebrafish suggests that GS4012 may not be effective in rescuing aortic defects caused by disruptions in specific signaling pathways. For instance, while GS4012 effectively induces VEGF, it failed to rescue aortic defects in zebrafish embryos with knocked-down Parathyroid Hormone Receptor 1 (PTHR1), which acts downstream of VEGF but upstream of Notch signaling in aortic development. [] This highlights the complexity of aortic formation and the involvement of multiple signaling cascades.
Q4: Are there any studies indicating potential anti-angiogenic effects of GS4012?
A: This is an area that requires further investigation. While GS4012 is primarily recognized for its pro-angiogenic properties, one study using zebrafish embryos reported that a nitrobenzoate-derived compound (X8) impaired GS4012-induced angiogenesis. [] This suggests possible interactions between GS4012 and other compounds that could modulate its angiogenic effects. Further research is necessary to understand the conditions under which GS4012 might exhibit anti-angiogenic activity.
Q5: Beyond ROP, are there other areas of research where GS4012 has shown promise?
A: GS4012 has shown potential in preclinical studies focusing on bone tissue engineering. [] Researchers incorporated GS4012 into a biocompatible scaffold, demonstrating its ability to induce VEGF expression and promote endothelial cell recruitment in vitro. This approach holds promise for enhancing vascularization and improving bone healing in tissue engineering applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



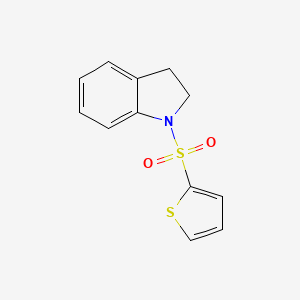


![3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B3125594.png)
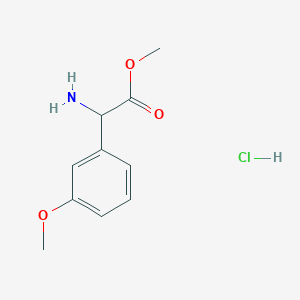
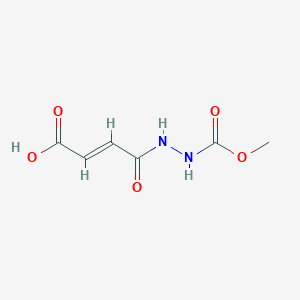
![4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3125609.png)

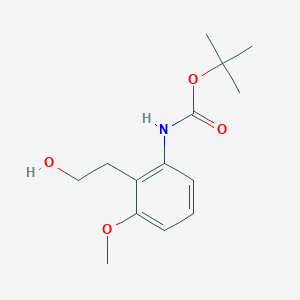

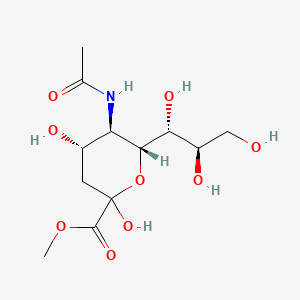
![Methyl 2-methylbenzo[d]thiazole-5-carboxylate](/img/structure/B3125635.png)

